molecular formula C13H17ClN2 B12410002 Levomedetomidine-13C,d3 (hydrochloride)

Levomedetomidine-13C,d3 (hydrochloride)

Cat. No.: B12410002
M. Wt: 240.75 g/mol
InChI Key: VPNGEIHDPSLNMU-JRNCIYKXSA-N
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Description

Levomedetomidine-13C,d3 (hydrochloride) is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of Levomedetomidine, which is known for its sedative and analgesic properties. The isotopic labeling makes it particularly useful in scientific research, especially in the fields of pharmacokinetics and drug metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Levomedetomidine-13C,d3 (hydrochloride) involves the incorporation of stable heavy isotopes of hydrogen (deuterium) and carbon (carbon-13) into the Levomedetomidine molecule. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. the general approach involves the use of isotopically labeled precursors and standard organic synthesis techniques .

Industrial Production Methods

Industrial production of Levomedetomidine-13C,d3 (hydrochloride) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle isotopically labeled compounds and ensure high purity and yield. The production methods are optimized to meet regulatory standards and ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

Levomedetomidine-13C,d3 (hydrochloride) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Levomedetomidine-13C,d3 (hydrochloride) has several scientific research applications:

    Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.

    Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.

    Clinical Mass Spectrometry: Used as an internal standard for accurate quantitation in mass spectrometry.

    Metabolic Flux Analysis: Assists in studying metabolic pathways and fluxes in biological systems

Mechanism of Action

Levomedetomidine-13C,d3 (hydrochloride) exerts its effects by binding to alpha-2 adrenoceptors. This binding inhibits the release of norepinephrine, leading to sedative and analgesic effects. The compound acts on both central and peripheral alpha-2 receptors, inducing a state of sedation and reducing pain signal transmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Levomedetomidine-13C,d3 (hydrochloride) is unique due to its isotopic labeling, which makes it particularly valuable in research applications. The incorporation of carbon-13 and deuterium allows for precise tracking and quantitation in pharmacokinetic and metabolic studies .

Properties

Molecular Formula

C13H17ClN2

Molecular Weight

240.75 g/mol

IUPAC Name

5-[(1R)-2,2,2-trideuterio-1-(2,3-dimethylphenyl)(213C)ethyl]-1H-imidazole;hydrochloride

InChI

InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/t11-;/m1./s1/i3+1D3;

InChI Key

VPNGEIHDPSLNMU-JRNCIYKXSA-N

Isomeric SMILES

[2H][13C]([2H])([2H])[C@H](C1=CC=CC(=C1C)C)C2=CN=CN2.Cl

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl

Origin of Product

United States

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